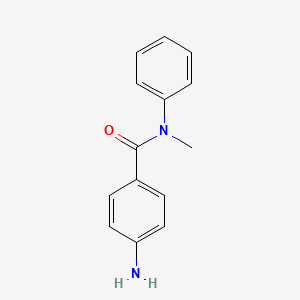

2-氨基-N-(氨基羰基)噻吩-3-甲酰胺

描述

The compound "2-amino-N-(aminocarbonyl)thiophene-3-carboxamide" is a thiophene derivative, which is a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. Thiophene derivatives have been synthesized and evaluated for various pharmacological properties, including antiarrhythmic, serotonin antagonist, antianxiety, anti-inflammatory, antioxidant, antimicrobial, and antinociceptive activities . These compounds are also of interest in materials science due to their electronic properties.

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald synthesis, a multicomponent reaction that allows for the construction of the thiophene core with various substituents . For instance, 2-amino-N-(3-chlorophenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide was synthesized using the Gewald reaction, which is indicative of the versatility of this method in preparing thiophene carboxamides . The Gewald reaction is a key synthetic route for the preparation of 2-aminothiophenes, which can be further functionalized to yield a wide range of substituted thiophene derivatives.

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal and molecular structure of 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene was investigated using single-crystal X-ray diffraction, revealing intra- and intermolecular hydrogen bonding interactions that contribute to the stability of the crystal packing . Similarly, the structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was characterized by X-ray diffraction, showing both intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions to introduce different functional groups, which can significantly alter their biological activities. For instance, the interaction between 2,5-dichlorothiophene-3-carbonyl isothiocyanate and heterocyclic amines produced 2,5-dichloro-N-(substituted aminocarbonothioyl)thiophene-3-carboxamides, which upon heating, cyclized to form 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones . Additionally, thiophene-3-carboxylic acid derivatives reacted with substituted amines to yield N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides with antinociceptive activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and the nature of their substituents. For example, the crystal structure of 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene revealed specific intra- and intermolecular interactions that stabilize the molecule . The conformational analysis of N-glycosyl-thiophene-2-carboxamides showed that the pyranose rings adopted the expected 4C1 conformations, and the carbonyl oxygen and sulfur of the thiophene adopted an s-cis conformation in most isomers . These structural features can affect the compound's solubility, stability, and reactivity, which are critical for their biological function and potential therapeutic use.

科学研究应用

抗心律失常、血清素拮抗剂和抗焦虑活性

Amr 等人 (2010) 进行的一项研究从 2-氨基-N-(氨基羰基)噻吩-3-甲酰胺合成了新型噻吩衍生物,并评估了它们的药理活性。这些衍生物表现出显着的抗心律失常、血清素拮抗剂和抗焦虑活性,为这些领域的潜在治疗应用提供了可能 (Amr et al., 2010).

合成和对细胞生长的生物学效应

Rawe 等人 (2006) 探索了 N-糖基-噻吩-2-甲酰胺的合成,其在结构上与 2-氨基-N-(氨基羰基)噻吩-3-甲酰胺相关。这些化合物对牛主动脉内皮细胞中的 DNA 合成和滑膜细胞的生长表现出显着影响,表明它们在生物和医学研究中的潜在用途 (Rawe et al., 2006).

抗菌和抗真菌活性

Vasu 等人 (2003) 合成了两种噻吩-3-甲酰胺衍生物,它们表现出抗菌和抗真菌活性。这项研究表明这些化合物在开发新的抗菌剂中具有潜在应用 (Vasu et al., 2003).

抗炎和抗氧化活性

Kumar 等人 (2008) 研究了 2-氨基-N-(3-氯苯基)-5, 6-二氢-4H-环戊[b]噻吩-3-甲酰胺的酰氯衍生物的体外抗炎和抗氧化活性。本研究提供了对这些化合物在治疗炎症和氧化应激相关疾病中的潜力的见解 (Kumar et al., 2008).

抗生素和抗菌药物合成

Ahmed (2007) 进行了关于使用与该化学物质相关的 3-氨基-4-氰基-N-苯胺基噻吩-2-甲酰胺合成新型抗生素和抗菌药物的研究。本研究强调了这些化合物在开发新的细菌感染治疗方法中的药学应用 (Ahmed, 2007).

安全和危害

- Safety Data Sheet (SDS) : For detailed safety information, refer to the SDS.

- Handling Precautions : Handle with care, use appropriate protective equipment, and work in a well-ventilated area.

- Hazard Information : Specific hazards associated with this compound are outlined in the SDS.

未来方向

Research on 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide should explore:

- Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

- Structure-Activity Relationships : Understand how modifications affect its properties.

- Synthetic Variants : Develop analogs with improved properties.

属性

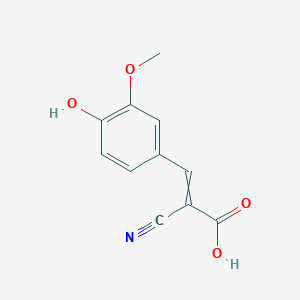

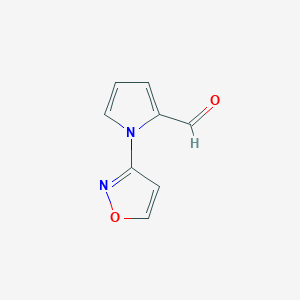

IUPAC Name |

2-amino-N-carbamoylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2S/c7-4-3(1-2-12-4)5(10)9-6(8)11/h1-2H,7H2,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWUKGOACZAMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)NC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403599 | |

| Record name | 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(aminocarbonyl)thiophene-3-carboxamide | |

CAS RN |

590358-27-3 | |

| Record name | 2-Amino-N-(aminocarbonyl)-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590358-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。